molecular formula C16H25NO5S B564778 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine CAS No. 200563-87-7

3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine

Cat. No.: B564778
CAS No.: 200563-87-7
M. Wt: 343.438
InChI Key: TUNGDNONMRXMFR-UHFFFAOYSA-N
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Description

3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine is a chemical compound that belongs to the class of organic compounds known as sulfonates. It is characterized by the presence of a p-toluenesulfonate group attached to a propylamine backbone, with additional N-methyl and N-boc (tert-butoxycarbonyl) groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine typically involves multiple steps. One common route starts with the preparation of the intermediate N-methyl-N-boc-propylamine. This intermediate is then reacted with p-toluenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine can undergo various chemical reactions, including:

    Nucleophilic substitution: The p-toluenesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Deprotection: The N-boc group can be removed under acidic conditions to yield the free amine.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent is commonly used for deprotection.

    Oxidation and reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while deprotection results in the formation of the free amine.

Scientific Research Applications

3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine involves its reactivity as a sulfonate ester. The p-toluenesulfonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The N-boc group provides protection to the amine functionality, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl p-toluenesulfonate
  • Ethyl p-toluenesulfonate
  • Isopropyl p-toluenesulfonate
  • Propyl p-toluenesulfonate

Uniqueness

3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine is unique due to the presence of both the N-methyl and N-boc groups, which provide specific reactivity and protection to the molecule. This makes it a versatile intermediate in organic synthesis, allowing for selective modifications and the development of complex chemical structures.

Properties

IUPAC Name

3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5S/c1-13-7-9-14(10-8-13)23(19,20)21-12-6-11-17(5)15(18)22-16(2,3)4/h7-10H,6,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNGDNONMRXMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCN(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676163
Record name 3-[(tert-Butoxycarbonyl)(methyl)amino]propyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98642-45-6, 200563-87-7
Record name 1,1-Dimethylethyl N-methyl-N-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98642-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(tert-Butoxycarbonyl)(methyl)amino]propyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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